
Exo1
Descripción general
Descripción
La exonucleasa 1 (Exo1) es un gen codificante de proteínas que codifica una proteína con actividad exonucleasa de 5’ a 3’, así como actividad RNasa H. Es similar a la proteína this compound de Saccharomyces cerevisiae, que interactúa con Msh2 y participa en la reparación de errores de apareamiento y la recombinación . La exonucleasa 1 juega un papel crucial en varias vías de reparación del ADN, replicación, diversificación de anticuerpos y meiosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La exonucleasa 1 se produce típicamente mediante tecnología de ADN recombinante. El gen que codifica la exonucleasa 1 se clona en un vector de expresión, que luego se introduce en una célula huésped, como Escherichia coli o levadura. Las células huésped se cultivan en condiciones específicas para expresar la proteína exonucleasa 1, que posteriormente se purifica utilizando técnicas como la cromatografía de afinidad .
Métodos de producción industrial
En un entorno industrial, la producción de exonucleasa 1 implica procesos de fermentación a gran escala. Las células huésped se cultivan en biorreactores y la expresión de exonucleasa 1 se induce utilizando inductores específicos. La proteína se cosecha y purifica mediante una combinación de técnicas cromatográficas para lograr una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
La exonucleasa 1 experimenta varios tipos de reacciones químicas, que incluyen:
Actividad exonucleasa: La exonucleasa 1 exhibe actividad exonucleasa de 5’ a 3’, que implica la eliminación de nucleótidos del extremo 5’ de una hebra de ADN.
Actividad endonucleasa: La exonucleasa 1 también tiene actividad endonucleasa contra estructuras de solapa sobresaliente 5’.
Reactivos y condiciones comunes
Principales productos
Los principales productos formados a partir de las reacciones catalizadas por la exonucleasa 1 incluyen fragmentos de ADN más cortos resultantes de la actividad exonucleasa y estructuras de ADN cortadas de la actividad endonucleasa .
Aplicaciones Científicas De Investigación
Role in DNA Repair Mechanisms
Exo1 is primarily known for its function in DNA repair processes, particularly during the resection of double-strand breaks (DSBs). It plays a vital role in homologous recombination (HR) by generating single-stranded DNA (ssDNA) that is essential for repair.
- Mechanism of Action : this compound acts as a 5' to 3' exonuclease and 5' flap endonuclease, facilitating the processing of DNA nicks and DSBs. This activity is regulated by single-stranded DNA binding proteins (SSBs), such as replication protein A (RPA), which modulate this compound's binding and activity on damaged DNA .
- Case Study : In a study examining the effects of RPA on this compound activity, researchers found that depletion of RPA in human cells led to increased recruitment of this compound to damage sites but reduced overall DNA resection. This highlights the complex regulatory mechanisms governing this compound's function in vivo .
Implications in Cancer Biology
Recent studies have implicated this compound in various cancer types, suggesting its potential as a biomarker and therapeutic target.
- Hepatocellular Carcinoma (HCC) : Research has shown that this compound expression is significantly elevated in HCC tissues. High levels of this compound correlate with increased cell proliferation and invasiveness, indicating its role as an oncogene. Knockdown of this compound resulted in decreased tumorigenicity both in vitro and in vivo, suggesting that targeting this compound could be a viable therapeutic strategy for HCC .
- Polymorphisms and Cancer Risk : A meta-analysis identified associations between specific polymorphisms in the this compound gene and increased susceptibility to various cancers. This underscores the importance of genetic variations in influencing cancer risk and highlights the potential for personalized medicine approaches targeting this compound pathways .
Therapeutic Applications
The regulation of this compound activity presents opportunities for therapeutic interventions, particularly in cancer treatment.
- Inhibitors Development : Researchers are exploring chemical inhibitors that can modulate this compound activity. Such inhibitors could potentially enhance the efficacy of existing cancer therapies by preventing excessive DNA resection, which can lead to genomic instability .
- Degradation Mechanisms : Studies indicate that the degradation of this compound is a critical regulatory mechanism to prevent hyper-resection during DNA repair. Understanding this process may inform strategies to manipulate this compound levels therapeutically .
Summary Table of Applications
Mecanismo De Acción
La exonucleasa 1 ejerce sus efectos a través de sus actividades enzimáticas. Funciona como una exonucleasa de 5’ a 3’, eliminando nucleótidos del extremo 5’ de las hebras de ADN. También exhibe actividad endonucleasa, cortando estructuras de solapa sobresaliente 5’. Estas actividades son cruciales para los procesos de reparación del ADN, incluida la reparación de errores de apareamiento y la reparación de roturas de doble cadena . La exonucleasa 1 interactúa con varias proteínas, como Msh2, MLH1 y PCNA, para facilitar su papel en la reparación del ADN .
Comparación Con Compuestos Similares
La exonucleasa 1 pertenece a la familia de nucleasas Rad2/XPG, que incluye otros miembros como la endonucleasa de solapa 1 (FEN1) y GEN1 . Si bien todas estas nucleasas comparten actividades exonucleasa y endonucleasa similares, tienen especificidades de sustrato y funciones biológicas distintas. Por ejemplo, FEN1 procesa principalmente fragmentos de Okazaki durante la replicación del ADN, mientras que GEN1 participa en la resolución de las uniones de Holliday durante la recombinación homóloga . La exonucleasa 1 es única en su doble función en las actividades exonucleasa y endonucleasa, así como en su participación en múltiples vías de reparación del ADN .
Actividad Biológica
Exonuclease 1 (EXO1) is a crucial enzyme involved in various biological processes, primarily associated with DNA metabolism, including DNA repair, replication, and recombination. This article delves into the biological activities of this compound, highlighting its enzymatic functions, regulatory mechanisms, and implications in diseases such as cancer.
Overview of this compound
This compound is a member of the RAD2 nuclease family and is characterized by its 5' to 3' exonuclease activity. It plays a pivotal role in maintaining genomic integrity through its involvement in several DNA repair pathways, including:
- DNA Mismatch Repair (MMR)
- Double-Strand Break Repair (DSBR)
- Telomere Maintenance
- Somatic Hypermutation and Class Switch Recombination in B cells
Enzymatic Functions
This compound exhibits both exonuclease and endonuclease activities, which are essential for processing various DNA structures. Its enzymatic functions can be summarized as follows:
Function | Description |
---|---|
5' to 3' Exonuclease | Degrades nucleotides from the 5' end of DNA strands. |
5' Flap Endonuclease | Cleaves flap structures during DNA replication and repair processes. |
Holliday Junction Resolution | Processes complex DNA structures formed during homologous recombination. |
Regulatory Mechanisms
The activity of this compound is tightly regulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation by checkpoint kinases in response to DNA damage inhibits this compound's exonuclease activity, thereby stabilizing replication forks under stress conditions . This regulation is crucial for maintaining genomic stability during cellular stress.
This compound in Cancer Biology
Recent studies have highlighted the role of this compound in cancer, particularly hepatocellular carcinoma (HCC). Research indicates that:
- Upregulation in Tumors : this compound expression is significantly increased in HCC tissues, correlating with poor prognosis and liver cirrhosis .
- Functional Impact : Knockdown of this compound reduces proliferation and invasion of HCC cells both in vitro and in vivo, suggesting its potential role as an oncogene .
Genetic Studies
Genetic models have been employed to dissect the roles of this compound:
- Mouse Models : Studies using this compound-deficient mice demonstrate that both enzymatic and scaffolding functions of this compound are critical for error-free DNA repair processes. Mice lacking functional this compound exhibit increased susceptibility to genomic instability and cancer predisposition .
Implications for Therapeutics
Given its dual role in DNA repair and cancer progression, targeting this compound could provide therapeutic avenues for cancer treatment. Inhibitors designed to modulate its activity may enhance the efficacy of existing cancer therapies by impairing the ability of tumor cells to repair DNA damage.
Propiedades
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893483 | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75541-83-2 | |
Record name | 75541-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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